molecular formula C17H14FN3O2S B2689428 1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 951467-73-5

1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2689428
CAS RN: 951467-73-5
M. Wt: 343.38
InChI Key: HZHWPHIVGGCHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

Compounds structurally related to "1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been investigated for their metabolism and disposition using 19F-NMR spectroscopy, highlighting the utility of fluorinated compounds in drug discovery and development programs. For instance, research on potent HIV integrase inhibitors has utilized 19F-NMR to support candidate selection for further development, demonstrating the importance of metabolic fate and excretion studies in the pharmacokinetic profiling of new chemical entities (Monteagudo et al., 2007).

Antimicrobial Activity

Synthesis and evaluation of fluorobenzamide derivatives containing thiazole and thiazolidine have shown promising antimicrobial activities. New 5-arylidene derivatives synthesized from fluorinated starting compounds exhibited significant inhibitory action against various bacterial and fungal strains. This underscores the potential of fluorine-containing compounds, similar to the query chemical, in the development of new antimicrobial agents (Desai et al., 2013).

Inotropic Evaluation

The investigation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for inotropic activity has provided insights into the development of compounds with cardiovascular therapeutic potential. These studies offer a framework for assessing the biological activities of structurally related compounds in modulating heart function (Liu et al., 2009).

Metabolic Studies

The metabolism of new psychoactive substances, including cannabimimetic indazole and indole derivatives, has been elucidated through comprehensive studies involving human liver microsomes. This research aids in understanding the metabolic pathways and potential toxicological profiles of related compounds, providing a basis for evaluating the safety and efficacy of new chemical entities (Takayama et al., 2014).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-11-10-24-17(19-11)20-15(22)14-6-3-7-21(16(14)23)9-12-4-2-5-13(18)8-12/h2-8,10H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHWPHIVGGCHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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